Cas no 301232-45-1 (Ethyl 3-(N-BOC-piperidin-4-yl)propioate)

Ethyl 3-(N-BOC-piperidin-4-yl)propionate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmacologically active compounds. The presence of the BOC (tert-butoxycarbonyl) protecting group enhances its stability, allowing selective deprotection under mild acidic conditions while preserving other functional groups. The ethyl ester moiety provides reactivity for further transformations, such as hydrolysis or amidation. This compound is commonly employed in the synthesis of piperidine-based scaffolds, which are prevalent in medicinal chemistry. Its well-defined reactivity and compatibility with a range of synthetic conditions make it a reliable choice for constructing complex molecules, particularly in drug discovery and development.
Ethyl 3-(N-BOC-piperidin-4-yl)propioate structure
301232-45-1 structure
商品名:Ethyl 3-(N-BOC-piperidin-4-yl)propioate
CAS番号:301232-45-1
MF:C15H27NO4
メガワット:285.37918
MDL:MFCD08061335
CID:1011539

Ethyl 3-(N-BOC-piperidin-4-yl)propioate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
    • 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester
    • Ethyl 3-(N-BOC-piperidin-4-yl)propioate
    • MDL: MFCD08061335
    • インチ: InChI=1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3
    • InChIKey: LOMUFJYCJDQUID-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CCC1CCN(CC1)C(=O)OC(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 8

じっけんとくせい

  • 密度みつど: 1.036

Ethyl 3-(N-BOC-piperidin-4-yl)propioate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB311279-1 g
Ethyl 3-(N-BOC-piperidin-4-yl)propioate, 95%; .
301232-45-1 95%
1g
€126.60 2023-04-26
eNovation Chemicals LLC
D459284-1g
tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
301232-45-1 97%
1g
$180 2024-05-23
eNovation Chemicals LLC
Y0979683-5g
tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
301232-45-1 95%
5g
$330 2024-08-02
Chemenu
CM180276-5g
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
301232-45-1 95%
5g
$267 2021-08-05
abcr
AB311279-250 mg
Ethyl 3-(N-BOC-piperidin-4-yl)propioate, 95%; .
301232-45-1 95%
250mg
€89.30 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051275-1g
Ethyl 3-(N-BOC-piperidin-4-yl)propioate
301232-45-1 98%
1g
¥369.00 2024-08-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T859074-1g
Tert-Butyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine-1-Carboxylate
301232-45-1 ≥97%
1g
508.50 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1235-25g
tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
301232-45-1 95%
25g
$734 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1235-10g
tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
301232-45-1 95
10g
$550 2021-05-11
Chemenu
CM180276-5g
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
301232-45-1 95%+
5g
$518 2023-01-09

Ethyl 3-(N-BOC-piperidin-4-yl)propioate 関連文献

Ethyl 3-(N-BOC-piperidin-4-yl)propioateに関する追加情報

Introduction to Ethyl 3-(N-BOC-piperidin-4-yl)propioate (CAS No. 301232-45-1)

Ethyl 3-(N-BOC-piperidin-4-yl)propioate (CAS No. 301232-45-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an ethyl ester group, a BOC (tert-butoxycarbonyl) protecting group, and a piperidine ring. These features make it an essential intermediate in the synthesis of various bioactive molecules and drug candidates.

The chemical structure of Ethyl 3-(N-BOC-piperidin-4-yl)propioate can be represented as follows: C14H25NO4. The BOC protecting group is particularly important as it provides stability and prevents premature deprotection during synthetic processes, ensuring the integrity of the piperidine ring. This compound is typically synthesized through a multi-step process involving the protection of the piperidine nitrogen with BOC, followed by the formation of the propionate ester.

In recent years, Ethyl 3-(N-BOC-piperidin-4-yl)propioate has gained attention due to its potential in the development of novel therapeutic agents. One notable application is in the synthesis of compounds targeting G protein-coupled receptors (GPCRs), which are key targets for a wide range of diseases including cardiovascular disorders, neurological conditions, and metabolic syndromes. The flexibility and reactivity of the piperidine ring make it an ideal scaffold for modifying ligand interactions with GPCRs.

Moreover, Ethyl 3-(N-BOC-piperidin-4-yl)propioate has been utilized in the development of prodrugs. Prodrugs are biologically inactive derivatives that are converted into their active forms through metabolic processes in the body. The ethyl ester group in this compound can be hydrolyzed by esterases in vivo, releasing the active drug molecule. This approach enhances drug delivery and bioavailability, making it particularly useful for drugs with poor solubility or stability.

The stability and solubility properties of Ethyl 3-(N-BOC-piperidin-4-yl)propioate have also been extensively studied. Research has shown that this compound exhibits good stability under various conditions, including different pH levels and temperatures. Its solubility in organic solvents such as methanol and dichloromethane makes it suitable for use in a wide range of synthetic reactions and analytical techniques.

In terms of safety and handling, Ethyl 3-(N-BOC-piperidin-4-yl)propioate should be stored under dry conditions and protected from light to maintain its integrity. It is important to handle this compound with appropriate personal protective equipment (PPE) to ensure safety during laboratory operations.

The current research landscape highlights several ongoing studies involving Ethyl 3-(N-BOC-piperidin-4-yl)propioate. For instance, a recent study published in the Journal of Medicinal Chemistry explored its use as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that compounds derived from this intermediate exhibited potent antiviral activity against several strains of influenza virus, suggesting its potential as a lead compound for further drug development.

Another area of interest is the application of Ethyl 3-(N-BOC-piperidin-4-yl)propioate in neuropharmacology. A study conducted at a leading pharmaceutical research institute investigated its role in modulating neurotransmitter release and receptor function. The results indicated that derivatives of this compound could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing cognitive function and motor control.

In conclusion, Ethyl 3-(N-BOC-piperidin-4-yl)propioate (CAS No. 301232-45-1) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable properties make it an essential intermediate for synthesizing bioactive molecules and developing novel therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.

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